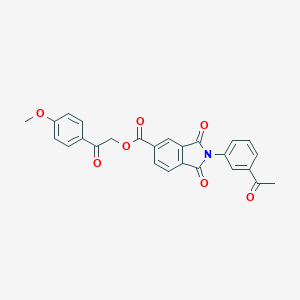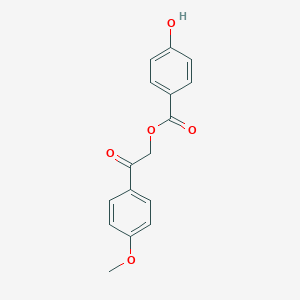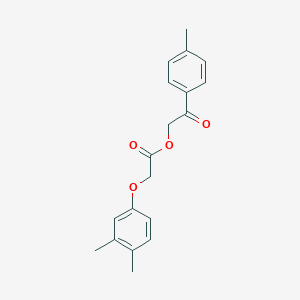![molecular formula C25H23NO5 B341375 2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B341375.png)
2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a biphenyl group, a methoxyphenyl group, and a butanoate ester, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOATE typically involves multiple steps, including the formation of the biphenyl and methoxyphenyl intermediates, followed by their coupling and esterification. Common reagents used in these reactions include biphenyl-4-carboxylic acid, 2-methoxyaniline, and various coupling agents such as EDCI or DCC. The reaction conditions often involve solvents like dichloromethane or tetrahydrofuran and may require catalysts such as DMAP or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ester moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary but often involve solvents like ethanol, methanol, or acetonitrile and may require heating or cooling to specific temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to various derivatives with different functional groups.
Applications De Recherche Scientifique
2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOATE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets and pathways. The biphenyl and methoxyphenyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The ester moiety can undergo hydrolysis, releasing active metabolites that exert their effects on cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dimethoxydiphenylamine: An aromatic amine used as a hole-transporting material in electrochemical devices.
2-Methoxyphenyl isocyanate: A reagent used for amine protection and deprotection sequences.
(2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid: A compound with similar biphenyl and amino functionalities.
Uniqueness
2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOATE is unique due to its combination of biphenyl, methoxyphenyl, and butanoate ester groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and the potential for developing novel derivatives with enhanced activity or selectivity.
Propriétés
Formule moléculaire |
C25H23NO5 |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
[2-oxo-2-(4-phenylphenyl)ethyl] 4-(2-methoxyanilino)-4-oxobutanoate |
InChI |
InChI=1S/C25H23NO5/c1-30-23-10-6-5-9-21(23)26-24(28)15-16-25(29)31-17-22(27)20-13-11-19(12-14-20)18-7-3-2-4-8-18/h2-14H,15-17H2,1H3,(H,26,28) |
Clé InChI |
XHOOIWRUHWYAGI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC=CC=C1NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B341292.png)
![Pentadecyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B341293.png)
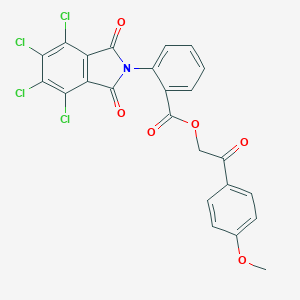
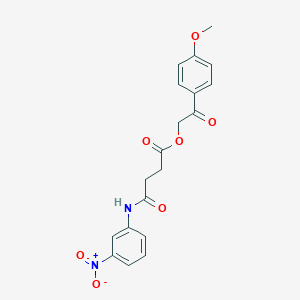
![2-(4-Methoxyphenyl)-2-oxoethyl 6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate (non-preferred name)](/img/structure/B341297.png)
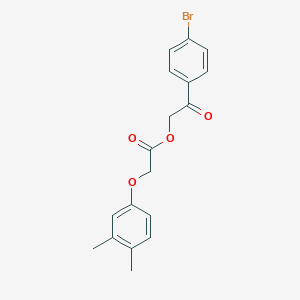
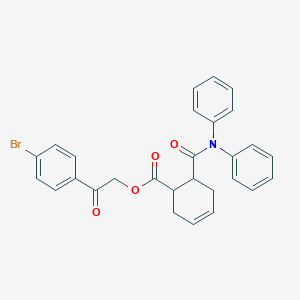
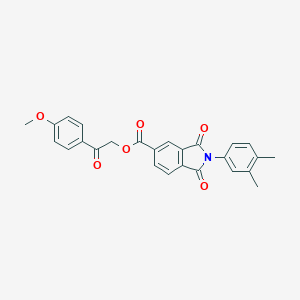
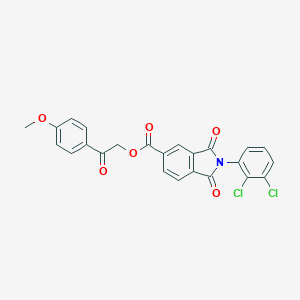
![2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(4-METHOXYPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B341308.png)
